Ziebeimine
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Overview
Description
Ziebeimine is a naturally occurring alkaloid that has been isolated from the seeds of the plant Ziziphus jujuba Mill. It has been found to have a wide range of potential applications in the field of scientific research, particularly in the areas of pharmacology and medicine.
Scientific Research Applications
1. Zhi-zi-chi Decoction and Depression
The Zhi-zi-chi decoction (ZZCD), a traditional Chinese medicine, has been evaluated for its anti-depressant effects. Research shows that ZZCD can improve depression symptoms in mice by influencing metabolic changes and activating the PKA-CREB-BDNF-TrkB-PSD-95 signaling pathway. This pathway is crucial for brain function and mood regulation, suggesting ZZCD's potential application in treating depression (Chai et al., 2020).
2. Ziziphi Spinosae Semen and Insomnia
The aqueous extract of Ziziphi Spinosae Semen (ZSS) has been used for centuries to treat insomnia in China. A study demonstrated that ZSS could ameliorate insomnia symptoms by modulating the levels of neurotransmitters in the brain, including serotonin and GABA, which are key regulators of sleep and mood (Yan et al., 2019).
3. Ziziphus mucronata and Cognitive Function
Ziziphus mucronata extract has shown potential in improving memory and cognitive functions in mice models of dementia. This effect is attributed to the plant's ability to modulate neurotransmitter activity and enhance antioxidant defenses in the brain, suggesting its application in treating neurodegenerative diseases (Foyet et al., 2019).
4. ZnO Nanoparticles in Biomedicine
ZnO nanoparticles have garnered attention for their biocompatibility and potential in bioimaging and drug delivery. Their unique properties enable them to be used as detection probes and carriers for therapeutic agents, illustrating the broad applications of nanotechnology in medicine (Xiong, 2013).
properties
CAS RN |
130320-51-3 |
---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1R,6R,9S,10R,14S,15S,17R,18S,20R,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacos-2(11)-ene-17,20-diol |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-17,19-21,23-26,29-30H,4-14H2,1-3H3/t15-,16-,17-,19-,20-,21+,23+,24-,25+,26-,27-/m1/s1 |
InChI Key |
OEJGVNMSFPGDPP-RHNKUPFDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H](C3=C(CN2C1)[C@@H]4C[C@H]5[C@H]([C@@H]4CC3)C[C@H]([C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C |
SMILES |
CC1CCC2C(C3=C(CN2C1)C4CC5C(C4CC3)CC(C6C5(CCC(C6)O)C)O)C |
Canonical SMILES |
CC1CCC2C(C3=C(CN2C1)C4CC5C(C4CC3)CC(C6C5(CCC(C6)O)C)O)C |
Other CAS RN |
130320-51-3 |
synonyms |
5 alpha,14 alpha-cevanine-13,17-dehydro-3 alpha,6 beta-diol ziebeimine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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